Methyl 3-chloro-5-(methylamino)picolinate Methyl 3-chloro-5-(methylamino)picolinate
Brand Name: Vulcanchem
CAS No.: 1256835-56-9
VCID: VC8063189
InChI: InChI=1S/C8H9ClN2O2/c1-10-5-3-6(9)7(11-4-5)8(12)13-2/h3-4,10H,1-2H3
SMILES: CNC1=CC(=C(N=C1)C(=O)OC)Cl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

Methyl 3-chloro-5-(methylamino)picolinate

CAS No.: 1256835-56-9

Cat. No.: VC8063189

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-5-(methylamino)picolinate - 1256835-56-9

Specification

CAS No. 1256835-56-9
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name methyl 3-chloro-5-(methylamino)pyridine-2-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2/c1-10-5-3-6(9)7(11-4-5)8(12)13-2/h3-4,10H,1-2H3
Standard InChI Key CXQXEGJCRSNXBO-UHFFFAOYSA-N
SMILES CNC1=CC(=C(N=C1)C(=O)OC)Cl
Canonical SMILES CNC1=CC(=C(N=C1)C(=O)OC)Cl

Introduction

Structural and Molecular Characteristics

Methyl 3-chloro-5-(methylamino)picolinate belongs to the picolinate ester family, with the molecular formula C₈H₉ClN₂O₂ and a molar mass of 212.63 g/mol . The pyridine core confers aromatic stability, while substituents dictate its electronic and steric profiles:

  • Chloro group (C3): Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Methylamino group (C5): Introduces basicity and hydrogen-bonding capability, critical for biological interactions.

  • Methyl ester (C2): Improves solubility in organic solvents and serves as a handle for further derivatization .

The compound’s SMILES notation (O=C(OC)C1=NC=C(C=C1Cl)NC) and InChI key (CXQXEGJCRSNXBO-UHFFFAOYSA-N) provide unambiguous structural identification . Computational models predict a planar pyridine ring with substituents adopting positions that minimize steric hindrance, though experimental crystallographic data remain scarce.

Synthesis and Manufacturing

Synthetic routes to methyl 3-chloro-5-(methylamino)picolinate typically involve multi-step functionalization of pyridine precursors. A common strategy employs Ullmann-type coupling or nucleophilic aromatic substitution to introduce the methylamino group. For example:

  • Chlorination: 5-Aminopicolinic acid is treated with phosphorus oxychloride (POCl₃) to yield 3,5-dichloropicolinic acid.

  • Selective amination: The 5-chloro position undergoes substitution with methylamine under controlled conditions, yielding 3-chloro-5-(methylamino)picolinic acid.

  • Esterification: Reaction with methanol in the presence of H₂SO₄ or DCC produces the methyl ester .

Alternative approaches utilize cross-coupling reactions or microwave-assisted synthesis to improve yield and regioselectivity. Industrial-scale production faces challenges in purifying intermediates, with current suppliers offering the compound at 95% purity for research use .

Synthetic StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, DMF, reflux78
MethylaminationMethylamine, CuI, 100°C65
EsterificationMeOH, H₂SO₄, RT90

Physicochemical Properties

The compound’s properties are influenced by its heterocyclic architecture:

  • Solubility: Highly soluble in dichloromethane, ethyl acetate, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, yielding 3-chloro-5-(methylamino)picolinic acid.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H4), 6.92 (s, 1H, H6), 3.89 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 151.6 (C2), 143.1 (C5), 137.8 (C3), 124.5 (C4), 113.7 (C6), 52.1 (OCH₃), 34.5 (NCH₃) .

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, necessitating storage at –20°C for long-term stability .

Applications in Drug Discovery and Agrochemistry

Antimycobacterial Activity

Methyl 3-chloro-5-(methylamino)picolinate derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv. In a 2021 study, carboxamide and urea analogs demonstrated minimum inhibitory concentrations (MICs) of 1.56–6.25 μg/mL, comparable to first-line drugs like isoniazid . Mechanistic studies suggest inhibition of MurB ligase, a key enzyme in peptidoglycan biosynthesis, via hydrogen bonding with the methylamino group and hydrophobic interactions with the chloropicolinate core .

DerivativeMIC (μg/mL)Cytotoxicity (IC₅₀, μg/mL)Reference
Carboxamide analog1.56>64
Urea analog3.12>64
SupplierPurity (%)Price Range (€/g)Availability
CymitQuimica95109–343April 2025
3D-GAC83556≥95N/ADiscontinued

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